molecular formula C6H3BrN2 B016776 5-Bromonicotinonitrile CAS No. 35590-37-5

5-Bromonicotinonitrile

Cat. No.: B016776
CAS No.: 35590-37-5
M. Wt: 183.01 g/mol
InChI Key: FTFFHWWIPOQCBC-UHFFFAOYSA-N
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Description

5-Bromonicotinonitrile is an organic compound with the molecular formula C6H3BrN2 . It is a derivative of nicotinonitrile, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromonicotinonitrile can be synthesized through several methods. One common laboratory synthesis involves the bromination of nicotinonitrile. For instance, a reaction involving 3-bromo-1-benzonitrile with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran, followed by treatment with N,N-dimethylformamide and subsequent reaction with ammonia and iodine , yields this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of bromine and nicotinonitrile under controlled conditions to ensure high yield and purity. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like or in polar aprotic solvents.

    Addition: Reagents such as or .

    Reduction: Catalysts like or .

Major Products

    Substitution: Products like .

    Addition: Products like .

    Reduction: Products like .

Scientific Research Applications

5-Bromonicotinonitrile is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group make it a versatile intermediate that can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-cyanopyridine
  • 5-Bromo-3-cyanopyridine
  • 5-Bromo-3-pyridinecarbonitrile

Uniqueness

5-Bromonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other brominated pyridines. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise functional group placement is crucial .

Properties

IUPAC Name

5-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFFHWWIPOQCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353102
Record name 5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35590-37-5
Record name 5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromonicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Bromo-3-pyridinylcarboxamide (10 g, 49.7 mmol) in phosphorus oxychloride (25 mL) was warmed to reflux for 18 h, allowed to cool to 25° C., concentrated in vacuo and carefully treated with satd. aqueous sodium bicarbonate (˜500 mL) until neutralized. The reaction mixture was diluted with CH2Cl2 (200 mL), stirred for 4 h, and the layers were separated. The aqueous layer was washed with CH2Cl2 (2×100 mL), and the organic layers were combined and dried (MgSO4). The resulting solution was concentrated in vacuo to afford the title compound (6.35 g, 70%) as a white solid. MS 184 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (5 ml) was added to 5-bromonicotinamide (2 g, 10 mmol, Avocado Research Chemicals, Ltd.) and the mixture was heated to gentle reflux for 3 hours. The mixture was allowed to cool to room temperature, poured onto ice (100 g) and extracted with ethyl acetate (3×100 mL). The combined extracts were washed successively with aqueous ammonium hydroxide and water, dried (MgSO4), filtered and the filtrate concentrated under reduced pressure. The residue was purified by chromatography (SiO2, ethyl acetate:hexanes, 1:1) to provide the title compound (1.5 g, 82% yield). MS (DCI/NH3) m/z 184 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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